molecular formula C8H15NO B2659673 6-(Methoxymethyl)-1-azaspiro[3.3]heptane CAS No. 2287345-27-9

6-(Methoxymethyl)-1-azaspiro[3.3]heptane

Cat. No.: B2659673
CAS No.: 2287345-27-9
M. Wt: 141.214
InChI Key: RCKUQZIAQFCUAQ-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)-1-azaspiro[33]heptane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro[33]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methoxymethyl)-1-azaspiro[3.3]heptane typically involves the reaction of a suitable spirocyclic precursor with methoxymethylating agents. One common method involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxymethyl)-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrogen atom in the spirocyclic ring can be reduced to form secondary or tertiary amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Azides or thioethers, depending on the nucleophile used.

Scientific Research Applications

6-(Methoxymethyl)-1-azaspiro[3.3]heptane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The spirocyclic structure provides rigidity, which can improve the compound’s stability and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane: A parent compound with a similar spirocyclic structure but lacking the methoxymethyl group.

    6-(Hydroxymethyl)-1-azaspiro[3.3]heptane: Similar structure with a hydroxymethyl group instead of a methoxymethyl group.

    6-(Chloromethyl)-1-azaspiro[3.3]heptane: Contains a chloromethyl group, which can undergo different chemical reactions compared to the methoxymethyl group.

Uniqueness

6-(Methoxymethyl)-1-azaspiro[3.3]heptane is unique due to its methoxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group can participate in various chemical transformations, making the compound versatile for synthetic applications. Additionally, the spirocyclic structure provides a rigid framework that can enhance the compound’s stability and selectivity in biological systems.

Properties

IUPAC Name

6-(methoxymethyl)-1-azaspiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-10-6-7-4-8(5-7)2-3-9-8/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKUQZIAQFCUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC2(C1)CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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